2-甲基丙基碳酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Lithium-Ion Batteries

Ethyl 2-methylpropyl carbonate: is utilized in the electrolyte formulations for lithium-ion batteries. Its inclusion in the electrolyte mix enhances the ionic conductivity and battery performance , especially under high discharge rates. This compound helps in forming a stable solid electrolyte interphase (SEI) , which is crucial for the longevity and efficiency of the batteries .

Green Solvent Applications

As a green solvent, Ethyl 2-methylpropyl carbonate offers an environmentally friendly alternative to traditional solvents. It’s used in industrial processes that require a low-toxicity solvent with good dissolving power, particularly in applications that aim for sustainable and eco-friendly production methods .

Pharmaceutical Industry

In pharmaceuticals, this carbonate ester could be explored as a solvent or intermediate in the synthesis of various drugs. Its potential lies in its non-toxicity and biocompatibility , making it suitable for use in formulations where patient safety is paramount .

Organic Synthesis

Ethyl 2-methylpropyl carbonate may serve as a reagent or solvent in organic synthesis . Its stability and solvency properties can be advantageous in reactions that require precise control over the reaction environment .

Material Science

In material science, this compound can be involved in the development of new materials, such as polymers or composites . Its chemical structure could provide unique properties when incorporated into materials, potentially leading to innovations in this field .

Environmental Science

This compound’s role in environmental science could be significant in the study of carbonate materials for the treatment of heavy metal pollution. Its carbonate backbone might interact with pollutants, aiding in their removal from various environmental media .

Biochemistry Research

In biochemistry, Ethyl 2-methylpropyl carbonate might be used in the study of metabolic pathways or as a part of enzyme assays . Its chemical properties could make it a candidate for probing biochemical reactions or as a carrier of specific functional groups .

Industrial Applications

On an industrial scale, Ethyl 2-methylpropyl carbonate could be employed in the manufacture of specialty chemicals or as a process facilitator in various chemical reactions due to its solvent properties and reactivity .

安全和危害

The safety data sheet for a similar compound, Ethyl methyl carbonate, indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using only non-sparking tools . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

未来方向

There is a growing interest in the production of carbonate compounds due to their potential applications in various industries. For instance, UBE Corporation announced plans to construct a plant capable of producing 100,000 metric tons of dimethyl carbonate (DMC) per year and 40,000 metric tons of ethyl methyl carbonate (EMC), derived from DMC, per year in the United States . This indicates a promising future for the production and application of carbonate compounds.

作用机制

Target of Action

Ethyl 2-methylpropyl carbonate is a type of ester, a class of organic compounds. The primary targets of esters are often enzymes that can catalyze their hydrolysis, such as esterases or lipases . These enzymes play crucial roles in various biological processes, including digestion and detoxification.

Mode of Action

Esters, including Ethyl 2-methylpropyl carbonate, typically undergo hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule . This reaction can occur under both acidic and basic conditions, and it results in the formation of an alcohol and a carboxylic acid . The specific interaction of Ethyl 2-methylpropyl carbonate with its targets and the resulting changes would depend on the specific biological context and the enzymes present.

Biochemical Pathways

The hydrolysis of esters is a common reaction in various biochemical pathways. For instance, esters are involved in lipid metabolism, where they are hydrolyzed by lipases to release fatty acids and glycerol . .

Pharmacokinetics

As an ester, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body . It may be metabolized primarily through hydrolysis, potentially catalyzed by esterases or lipases, and the resulting alcohol and carboxylic acid may be further metabolized or excreted .

Result of Action

The hydrolysis of Ethyl 2-methylpropyl carbonate would result in the formation of an alcohol and a carboxylic acid . These products could have various effects at the molecular and cellular level, depending on their specific structures and the biological context. For instance, they could potentially be involved in energy production or other metabolic processes.

Action Environment

The action, efficacy, and stability of Ethyl 2-methylpropyl carbonate could be influenced by various environmental factors. For instance, the pH of the environment could affect the rate of its hydrolysis, with the reaction typically being faster under acidic or basic conditions . Other factors, such as temperature and the presence of specific enzymes, could also influence its action.

属性

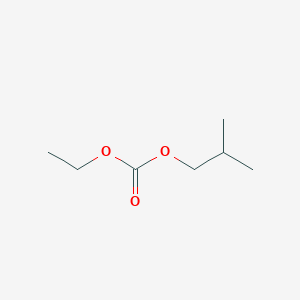

IUPAC Name |

ethyl 2-methylpropyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-9-7(8)10-5-6(2)3/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTHZKJOZZSSOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B2957243.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)

![2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2957253.png)

![(2-Methylquinolin-8-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2957256.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-fluoro-5-piperidin-1-ylsulfonylbenzamide](/img/structure/B2957258.png)

![Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2957260.png)

![8-ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2957262.png)

![4-bromo-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide](/img/structure/B2957265.png)